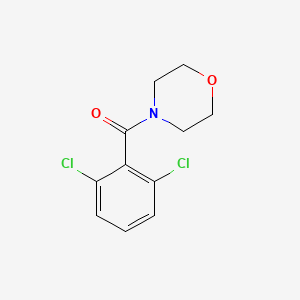

4-(2,6-dichlorobenzoyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives, including structures similar to 4-(2,6-dichlorobenzoyl)morpholine, typically involves strategic chemical reactions such as the Buchwald–Hartwig amination. For example, new series of quinolines substituted with morpholinyl groups were synthesized via Buchwald–Hartwig amination, yielding significant results in terms of chemical bonding and reactivity, indicative of the complex synthesis pathways that might be involved in the production of 4-(2,6-dichlorobenzoyl)morpholine analogs (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(2,6-dichlorobenzoyl)morpholine has been elucidated using crystallography and spectroscopy techniques. For instance, the crystal structure of 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride reveals the morpholine unit adopting an almost ideal chair conformation, highlighting the potential structural conformations that 4-(2,6-dichlorobenzoyl)morpholine may exhibit (Gao Cao & A. Hu, 2006).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are characterized by their versatility and specificity. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates the compound's ability to engage in reactions leading to the formation of bioactive molecules with potential antibacterial and antioxidant activities (Mamatha S.V et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Complex Formation

N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride Synthesis : The study by Singh et al. (2000) outlines the synthesis of the first tellurated derivatives of morpholine, which react with palladium(II) and mercury(II) to form complexes. These complexes are structurally characterized and indicate the coordination through Te only, demonstrating the versatility of morpholine derivatives in forming organometallic complexes Singh et al., 2000.

Biological Activity

Antibacterial and Antimicrobial Properties : Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant bacterial strains. The compound showed significant modulating activity, especially when combined with amikacin against Pseudomonas aeruginosa, highlighting its potential use in overcoming antibiotic resistance Oliveira et al., 2015.

Medicinal Chemistry and Pharmacological Activity

Morpholine as a Privileged Structure in Drug Design : Kourounakis et al. (2020) provided a comprehensive review on the medicinal chemistry and pharmacological activity of morpholine-containing bioactive molecules. The morpholine ring, due to its favorable physicochemical and biological properties, has been utilized in numerous approved and experimental drugs. This review highlights the importance of the morpholine scaffold in enhancing the potency and pharmacokinetics of therapeutic agents Kourounakis et al., 2020.

Structural Chemistry and Crystallography

4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine : A study by Mamatha S.V et al. (2019) focused on the synthesis, characterization, and biological evaluation of a morpholine derivative with remarkable anti-tuberculosis activity. The compound's crystal structure was determined, revealing its potential as a new biomass solvent with significant biological activities Mamatha S.V et al., 2019.

Catalysis and Chemical Reactions

Palladium(II) Complexes as Catalysts for the Heck Reaction : Singh et al. (2013) explored the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, demonstrating their efficacy as catalysts for the Heck reaction. These complexes showed high turnover numbers and frequency, indicating their potential utility in organic synthesis Singh et al., 2013.

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKHVUQRRMBURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)